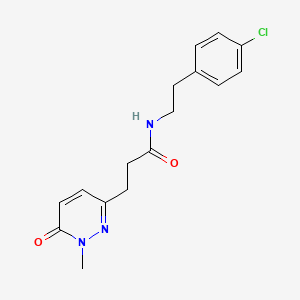![molecular formula C19H27N3O5 B2767704 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea CAS No. 894036-76-1](/img/structure/B2767704.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is a useful research compound. Its molecular formula is C19H27N3O5 and its molecular weight is 377.441. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A compound related to the chemical structure of interest, specifically a coumarin derivative synthesized in a dioxin-ethanol medium, exhibited significant antioxidant activities. This derivative showed high scavenging activity against stable DPPH radical, reaching 80% at a concentration of 1000 μg/mL, which compares favorably to vitamin C, a standard antioxidant, which reached 92% DPPH radical scavenging activity at the same concentration. This indicates the potential of such compounds for antioxidant applications (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).
Luminescent Sensing
Two Zn-MOFs (Metal-Organic Frameworks) synthesized using a related structural framework demonstrated high luminescence sensing performance towards various analytes in aqueous media, including antibiotics, cations, anions, and chemicals in simulated urine. This highlights the potential of such compounds for environmental monitoring and medical diagnostics, showcasing their utility in detecting a wide range of chemical substances efficiently (Guoxuan Xian et al., 2022).
Antimicrobial Activity
Novel derivatives, including substituted dibenzo dioxaphosphocin-6-yl ureas synthesized from similar structural frameworks, showed good antimicrobial activity. These compounds were synthesized through the reaction of hexachlorophene with different carbamidophosphoric acid dichlorides and exhibited promising results in antimicrobial assays, indicating their potential use in developing new antimicrobial agents (P. Haranath et al., 2004).
Synthesis and Characterization
Research on the synthesis and characterization of novel urea derivatives, including those derived from 2,6-dimethyl-3,5-pyridinedicarboxylic acid azides, revealed the potential for creating a variety of structurally diverse compounds. These studies provide insights into the chemical properties and reactions of urea-based compounds, laying the groundwork for further exploration of their applications in different scientific and industrial fields (E. Nesterova, A. S. Pugacheva, M. V. Voevudsky, 2012).
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-propan-2-yloxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-13(2)25-7-3-6-20-19(24)21-14-10-18(23)22(12-14)15-4-5-16-17(11-15)27-9-8-26-16/h4-5,11,13-14H,3,6-10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBDZRHICVBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2767624.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)
![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)
![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)
![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2767635.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)

![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)